REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4](F)[CH:3]=1.O.[NH2:12][NH2:13]>C(O)CCC>[Br:1][C:2]1[CH:9]=[C:8]2[C:5]([C:6]([NH2:7])=[N:12][NH:13]2)=[CH:4][CH:3]=1 |f:1.2|
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C#N)C=C1)F
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Name
|
|
Quantity
|
7.85 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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C(CCC)O
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling down to room temperature
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Type
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FILTRATION
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Details
|
the precipitated crystalline solid was filtered off
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Type
|
WASH
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Details
|
washed three times with ethyl acetate (15 mL each)
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Type
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CUSTOM
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Details
|
The product was dried in vacuo (10.3 g)
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Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C2C(=NNC2=C1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |